Product packaging for 14-Methoxymetopon(Cat. No.:CAS No. 131575-03-6)

14-Methoxymetopon

Número de catálogo: B146635
Número CAS: 131575-03-6
Peso molecular: 329.4 g/mol
Clave InChI: DENICFHULARDRG-WEZQJLTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

14-Methoxymetopon (CAS 131575-03-6) is a potent semisynthetic opioid analgesic compound derived from metopon, developed in the mid-1990s by a team led by Professor Helmut Schmidhammer at the University of Innsbruck . This compound exhibits exceptional affinity and selectivity for the μ-opioid receptor (MOR), demonstrating subnanomolar binding affinity (K i = 0.43 nM) and high agonist efficacy in stimulating G-protein activation in rat brain membranes . Its primary research value lies in its highly unusual and potentially superior pharmacological profile compared to traditional opioids like morphine. In vivo pharmacological characterization reveals that this compound is approximately 500 times more potent than morphine when administered systemically . This enhanced potency is even more pronounced with central administration, where its analgesic activity can be over a million-fold greater than morphine in rodent models . Despite its high analgesic efficacy, which is comparable to sufentanil, research indicates it may have a more favorable side-effect profile. Notably, studies in awake canines demonstrated that this compound, unlike sufentanil, induces no significant respiratory depression (as measured by PaO 2 and PaCO 2 ), and causes significantly less sedation, bradycardia, and hypotension . Furthermore, it exhibits a ceiling effect for certain side effects like gastrointestinal transit inhibition, in contrast to the complete inhibition caused by morphine . The main research applications for this compound include its use as a powerful tool compound in neuropharmacology for probing μ-opioid receptor mechanisms and signal transduction pathways . It is also highly valuable in the field of pain research and analgesic development, serving as a lead compound for designing novel opioids with improved therapeutic windows and reduced adverse effects . Its unique properties, including possible interaction with the κ-opioid receptor, make it a key molecule for studying receptor selectivity and functional selectivity (biased agonism) . This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes in controlled settings. It is not intended for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B146635 14-Methoxymetopon CAS No. 131575-03-6

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

131575-03-6

Fórmula molecular

C19H23NO4

Peso molecular

329.4 g/mol

Nombre IUPAC

(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1

Clave InChI

DENICFHULARDRG-WEZQJLTASA-N

SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

SMILES isomérico

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC

SMILES canónico

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

Sinónimos

14-methoxymetopon

Origen del producto

United States

Detailed Research Findings on 14 Methoxymetopon

Established Synthetic Routes from Precursor Compounds

This compound is typically synthesized through a series of chemical transformations starting from related opioid precursors, notably metopon and oxymorphone derivatives.

Synthesis from Metopon and Oxymorphone Derivatives

One established synthetic route for this compound involves starting from metopon . Another key precursor is 14-O-methyloxymorphone. Chemical derivatization of 14-O-methyloxymorphone by introducing a methyl group at position 5 leads to the formation of this compound. mdpi.comresearchgate.netresearchgate.net This methylation at position 5 of 14-O-methyloxymorphone retains the high subnanomolar affinity at the MOP receptor. mdpi.com

Key Reaction Steps (e.g., Oxidation, Methoxylation, Reduction)

The synthesis of this compound generally involves several key reaction steps. These typically include oxidation to introduce a ketone group, methoxylation to add the methoxy group at the desired position (specifically the 14-position), and reduction, often used to convert a ketone back to an alcohol if necessary during the synthetic sequence.

Chemical Reactions and Functional Group Transformations

This compound can undergo various chemical reactions and functional group transformations, which are crucial for its synthesis and the creation of its derivatives.

Oxidation and Reduction Pathways

Oxidation reactions can be employed to introduce or modify functional groups within the this compound structure. Conversely, reduction reactions are utilized to convert functional groups, such as reducing ketones to alcohols.

Substitution Reactions for Derivatization

Substitution reactions are fundamental in creating derivatives of this compound. The methoxy group at the 14-position is a site where substitutions can occur, leading to derivatives with altered properties.

Design and Preparation of this compound Analogues and Derivatives

Research efforts have focused on designing and preparing various analogues and derivatives of this compound to explore their pharmacological profiles and potentially improve therapeutic properties. mdpi.comnih.gov

Chemical derivatization of 14-O-methyloxymorphone by introducing a methyl group at position 5 resulted in this compound. mdpi.comresearchgate.netresearchgate.net This modification retained high affinity at the MOP receptor while increasing selectivity. mdpi.com

Analogues with modifications at position 5, such as the replacement of the 5-methyl group with a benzyl group, have been synthesized and investigated. mdpi.comresearchgate.netnih.gov For instance, the 5-benzyl substituted analogue showed a similar binding profile to opioid receptors in the rodent brain compared to its 5-methyl counterpart, this compound, maintaining high affinity and selectivity at the MOP receptor in vitro. mdpi.com

Modifications at the 14-position have also been explored. Replacing the 14-methoxy group with a phenylpropoxy group, as seen in 14-phenylpropoxymetopon (B1244951) (PPOM), led to a significant increase in binding affinities at both DOP and KOP receptors, resulting in a loss of MOP receptor selectivity compared to this compound. mdpi.comnih.govnih.gov The synthesis of PPOM has been achieved in three steps starting from 14-hydroxy-5-methylcodeinone. mdpi.comnih.gov

Another analogue, 14-ethoxymetopon, has been synthesized from 14-hydroxy-5-methylcodeinone. capes.gov.br

The design of this compound analogues has also considered modifications to the N-substituent. Replacing the N-methyl group with a 2-phenylethyl group in this compound resulted in derivatives that converted selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists. researchgate.netacs.org

Research has also explored the impact of a 4-methoxy group in combination with a 14-methoxy group, which showed a positive impact on binding affinities to all three opioid receptor types while preserving MOP receptor selectivity. mdpi.com

Further studies have investigated the consequences of deleting the 6-carbonyl group in N-methylmorphinan-6-ones, including this compound analogues. While some 6-desoxo compounds showed similar profiles to their 6-keto counterparts, the 6-desoxo-14-benzyloxy substituted analogue displayed significantly increased MOR binding and agonist potency and a distinct binding mode. acs.org

These studies on the design and preparation of this compound analogues and derivatives highlight the importance of structural modifications at positions 5 and 14, as well as the N-substituent and the 6-position, in influencing opioid receptor binding, selectivity, and functional activity. mdpi.comacs.orgacs.org

Molecular and Receptor Level Pharmacological Characterization

Opioid Receptor Binding Affinity and Selectivity Profile

14-Methoxymetopon is a derivative of metopon, characterized by the introduction of a methoxy (B1213986) group at the 14-position. wikipedia.org This structural modification significantly influences its interaction with opioid receptors. Radioligand binding assays have been instrumental in delineating its affinity and selectivity profile, revealing a pronounced preference for the μ-opioid receptor (MOR).

Research has consistently demonstrated that this compound possesses a very high binding affinity for the μ-opioid receptor. Studies using [³H]this compound in rat brain membranes identified a single class of opioid binding sites with an affinity in the low subnanomolar range, reporting a Ki value of 0.43 nM. nih.govdrugbank.com Further investigations in calf striatal membranes and on cloned murine μ-opioid receptor 1 (mMOR-1) splice variants expressed in Chinese hamster ovary (CHO) cells confirmed this high affinity. nih.gov The binding affinity for most of the expressed mMOR-1 variants was exceptionally high, with KD values around 0.2 nM. nih.gov In brain membranes, the KD was determined to be 0.99 nM. nih.gov This high affinity for the MOR is a key characteristic of its pharmacological profile. nih.govresearchgate.net

In contrast to its potent binding at the MOR, this compound exhibits significantly lower affinity for the δ-opioid receptor (DOR). nih.gov Inhibition studies show that ligands selective for δ-opioids are weak inhibitors of [³H]this compound binding. nih.govdrugbank.com This indicates a high degree of selectivity for the MOR over the DOR, a finding supported by multiple studies. nih.govnih.gov

Similar to its interaction with the DOR, this compound displays a weak affinity for the κ-opioid receptor (KOR). nih.gov Competitive binding assays have established that selective κ-opioid ligands are poor inhibitors of [³H]this compound binding, underscoring its low potency at this receptor subtype. nih.govdrugbank.com The compound is consistently reported to be least effective at κ sites, confirming its selectivity profile is heavily skewed towards the μ-opioid receptor. nih.gov

Opioid Receptor Binding Affinity of this compound
ReceptorBinding Affinity (Ki/KD)PreparationReference
μ-Opioid Receptor (MOR)0.43 nM (Ki)Rat Brain Membranes nih.govdrugbank.com
μ-Opioid Receptor (MOR)~0.2 nM (KD)CHO Cells expressing mMOR-1 variants nih.gov
μ-Opioid Receptor (MOR)0.99 nM (KD)Calf Striatal Membranes nih.gov
δ-Opioid Receptor (DOR)Low AffinityRat Brain Membranes nih.gov
κ-Opioid Receptor (KOR)Low AffinityRat Brain Membranes nih.gov

When compared to standard opioids, this compound's binding profile is notable for its high affinity and selectivity for the MOR. nih.gov Its affinity for the MOR is substantially higher than that of morphine. nih.govnih.gov While direct Ki comparisons in the same study are limited in the provided sources, the subnanomolar affinity of this compound places it among the most potent MOR ligands. nih.govnih.gov For instance, studies comparing its functional potency to the selective MOR peptide agonist DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) found that while binding affinities differed, the functional potency of this compound was significantly greater. nih.gov This suggests that its analgesic potency, which far exceeds its modest increase in binding affinity relative to other opioids, is also related to its high intrinsic activity at the receptor. nih.gov

Comparative μ-Opioid Receptor Binding Affinities
CompoundBinding Affinity (Ki/KD)Reference
This compound0.43 nM (Ki) nih.gov
Morphine1.168 nM (Ki) researchgate.net
Fentanyl1.346 nM (Ki) researchgate.net
Oxymorphone<1 nM (Ki) ovid.com

Agonist Efficacy and Receptor Activation Mechanisms

The interaction of this compound with the MOR extends beyond simple binding; it is a potent agonist that effectively triggers downstream signaling cascades. The primary mechanism of action for opioid agonists involves the activation of heterotrimeric G-proteins coupled to the receptor.

The agonist properties of this compound have been confirmed through guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assays. nih.govdrugbank.com This assay measures the functional activation of G-proteins following receptor stimulation. nih.gov Studies show that this compound stimulates [³⁵S]GTPγS binding, providing clear evidence of its agonist character. nih.govresearchgate.net In rat brain membranes, this compound was found to increase [³⁵S]GTPγS binding with an EC50 of 70.9 nM. nih.govdrugbank.com This effect was inhibited by the general opioid antagonist naloxone (B1662785) and by selective μ-opioid antagonists, confirming that the G-protein activation is mediated specifically through the MOR. nih.govdrugbank.com

Further studies using cloned MOR splice variants revealed that while this compound and the reference agonist DAMGO demonstrated similar efficacies (maximal stimulation), this compound was significantly more potent, by up to 65-fold in some assays. nih.gov This substantial difference in potency for stimulating G-protein activation, which far exceeds the differences in binding affinity, highlights the high intrinsic efficacy of this compound at the μ-opioid receptor. nih.govnih.gov

Functional Activity of this compound in [³⁵S]GTPγS Binding Assays
ParameterValuePreparationReference
EC5070.9 nMRat Brain Membranes nih.govdrugbank.com
Potency vs. DAMGOUp to 65-fold higherCHO Cells expressing mMOR-1 variants nih.gov
Efficacy vs. DAMGOSimilarCHO Cells expressing mMOR-1 variants nih.gov

Investigation of Receptor Functional Selectivity (Biased Agonism)

This compound exhibits a distinct pattern of signal transduction at the µ-opioid receptor (MOR), a characteristic known as functional selectivity or biased agonism. This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. In the case of this compound, it demonstrates a bias towards the G-protein signaling cascade, which is traditionally associated with the analgesic effects of opioids, and away from the β-arrestin pathway, which is often implicated in the development of tolerance and certain adverse effects.

Research has shown that this compound is a highly potent full agonist of µ-opioid receptor coupled G-protein signaling. nih.gov In vitro studies utilizing [³⁵S]GTPγS binding assays, which measure the activation of G-proteins, have demonstrated the robust efficacy of this compound. One study determined its efficacy (τ) for G-protein activation to be 19, which is 1.5-fold higher than that of morphine (τ = 12). This indicates a greater ability to stimulate the G-protein pathway.

While quantitative data on the direct recruitment of β-arrestin by this compound is not extensively detailed in the available literature, the concept of its biased agonism is supported by the downstream consequences of its interaction with the µ-opioid receptor, particularly the lack of significant receptor desensitization and downregulation, which are processes often mediated by β-arrestin. nih.gov The preferential activation of the G-protein pathway is thought to contribute to the compound's potent analgesic effects while potentially minimizing the undesirable effects associated with β-arrestin signaling.

Table 1: In Vitro Functional Selectivity Profile of this compound at the µ-Opioid Receptor
ParameterThis compoundMorphineReference
Receptor Binding Affinity (Ki, nM)0.43Not specified in source researchgate.net
G-Protein Activation (EC50, nM)70.9Not specified in source researchgate.net
G-Protein Activation Efficacy (τ)1912
β-Arrestin RecruitmentData not available in reviewed literatureData not available in reviewed literature

Endogenous Opioid Receptor Regulation and Desensitization Studies

A remarkable characteristic of this compound is its minimal impact on the regulation and desensitization of endogenous µ-opioid receptors, even with prolonged exposure. This is in stark contrast to many traditional opioid agonists, such as etorphine, which are known to cause significant receptor desensitization and downregulation upon repeated administration. nih.gov

Receptor desensitization is a process whereby a receptor becomes less responsive to a constant level of stimulus, often leading to the development of tolerance. This process frequently involves the phosphorylation of the receptor and the subsequent recruitment of β-arrestin, leading to receptor internalization (sequestration from the cell surface) and/or downregulation (a decrease in the total number of receptors).

A pivotal study investigating the regulatory effects of this compound in rats found that neither acute nor chronic intraperitoneal administration of the compound resulted in any significant changes to the binding capacity (Bmax) or G-protein signaling of µ-opioid receptors in brain subcellular membranes. nih.gov This finding suggests that this compound does not induce the typical adaptive changes in the opioid system that are associated with tolerance development. The lack of receptor desensitization and downregulation is consistent with its profile as a biased agonist with limited β-arrestin pathway engagement. nih.gov

This unique property of this compound, where it maintains its potent agonism at the G-protein signaling pathway without triggering the cellular mechanisms that lead to desensitization, underscores its atypical and potentially beneficial pharmacological profile.

Table 2: Effects of Chronic Opioid Treatment on µ-Opioid Receptor Regulation in Rat Brain
TreatmentChange in Receptor Binding (Bmax)Change in G-Protein SignalingReference
This compound (Chronic)No significant changeNo significant change nih.gov
Etorphine (Chronic)Significant downregulationSignificant desensitization nih.gov

Structure Activity Relationship Sar Investigations

Influence of Substitutions on the Morphinan (B1239233) Skeleton

The introduction of various alkoxy and arylalkoxy groups at the 14-position of the morphinan skeleton has been a fruitful strategy in modulating opioid receptor affinity and selectivity. The substitution of the 14-hydroxyl group in oxymorphone with a methoxy (B1213986) group to yield 14-O-methyloxymorphone not only enhances affinity for opioid receptors while maintaining µ-opioid receptor (MOR) selectivity but also significantly boosts its antinociceptive potency. nih.gov

Further derivatization at this position has revealed interesting trends. For instance, replacing the 14-methoxy group in 14-methoxymetopon with a phenylpropoxy group leads to a significant increase in binding affinities at both the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), while maintaining high MOR affinity. encyclopedia.pub This modification, however, results in a loss of MOR selectivity. encyclopedia.pub The introduction of a benzyloxy group at the 14-position has also been shown to increase MOR agonist potency both in vitro and in vivo. nih.gov

Compound14-Position SubstituentMOR Affinity (Ki, nM)DOR Affinity (Ki, nM)KOR Affinity (Ki, nM)MOR Selectivity
Oxymorphone-OH
14-O-Methyloxymorphone-OCH3HighMOR selective
This compound-OCH3High (subnanomolar)ReducedReducedIncreased
14-Phenylpropoxymetopon (B1244951)-O(CH2)3PhHigh (subnanomolar)IncreasedIncreasedLoss of selectivity
14-O-Benzyloxymorphone-OCH2PhHigh (subnanomolar)Increased agonist potency

Modification at the 5-position of the morphinan nucleus has proven to be a critical determinant of the pharmacological profile of these compounds. The introduction of a 5-methyl group to 14-O-methyloxymorphone, which results in this compound, maintains the high subnanomolar affinity for the MOR. nih.gov However, this substitution leads to a two- to three-fold reduction in affinities for the DOR and KOR, thereby enhancing the MOR selectivity of the compound. encyclopedia.pubnih.gov

Interestingly, replacing the 5-methyl group of this compound with a larger benzyl (B1604629) group results in a novel MOR agonist with a five-fold increase in potency compared to its 5-methyl counterpart. nih.gov While the binding affinity for opioid receptors is comparable to that of this compound, the presence of the 5-benzyl group appears to significantly enhance agonist potency. nih.gov

Compound5-Position SubstituentMOR AffinityDOR/KOR AffinityMOR Agonist Potency
14-O-Methyloxymorphone-HHigh
This compound-CH3HighReduced
5-Benzyl-14-O-methyloxymorphone-CH2PhComparable to this compoundIncreased 5-fold vs. This compound

The substituent at the nitrogen atom (position 17) of the morphinan skeleton plays a pivotal role in determining the compound's interaction with opioid receptors. Structural variations at this position have led to a diverse range of molecules with different pharmacological properties. nih.gov While this compound contains an N-methyl group, research on other morphinans has shown that replacing this with a larger group, such as an N-phenethyl group, can be highly favorable for improving affinity and selectivity for the MOR. nih.govplos.org

For example, in the morphine and oxymorphone series, N-phenethyl derivatives exhibit significantly greater MOR affinity compared to their N-methyl counterparts. plos.org These derivatives are also potent in stimulating G-protein coupling and intracellular calcium release through the MOR. nih.govplos.org This suggests that the N-phenethyl group contributes to a more favorable interaction with the receptor binding pocket.

The 6-position of the morphinan skeleton is another key site for modification that can influence ligand binding, efficacy, and signaling. nih.gov While this compound possesses a 6-keto group, studies on related compounds have explored the impact of altering this functionality. It has been demonstrated that a carbonyl group at position 6 is preferable to a hydroxyl function in N-phenethyl derivatives of morphine and oxymorphone, as it enhances MOR affinity and agonist potency. nih.govplos.org

The deletion of the 6-keto group in 14-O-methyloxymorphone and its 5-methyl substituted analog (the parent structure of this compound) has been shown to reduce selectivity for the MOR versus both DOR and KOR. nih.gov Conversely, the introduction of acrylonitrile substructures at position 6 has led to the identification of highly selective MOR agonists. nih.gov Furthermore, the synthesis of 6-glycine substituted 14-phenylpropoxymorphinans has resulted in a novel class of opioids with high affinity for all three opioid receptor types. acs.org

Computational Chemistry and Molecular Modeling Approaches

Molecular docking simulations have provided valuable insights into the binding modes of this compound and related morphinans at the MOR. These computational studies help to elucidate the specific interactions between the ligand and the amino acid residues of the receptor's binding pocket.

Docking studies reveal that the 14-methoxy group of 14-O-methyloxymorphone does not alter the fundamental ligand-receptor interaction profile compared to oxymorphone, with the exception of the hydrogen bond formed by the 14-hydroxyl group of oxymorphone with the Asp147 residue. nih.gov A conserved interaction for morphinan ligands is a water-mediated hydrogen bond to His297. nih.gov For 14-benzyloxy substituted derivatives, docking studies suggest that the intermolecular hydrogen bonds are maintained, and an additional hydrophobic interaction with the Ile144 residue is established. encyclopedia.pub These computational approaches are instrumental in understanding the molecular basis for the observed SAR and in guiding the design of novel opioid ligands with desired pharmacological properties. nih.gov

Molecular Dynamics (MD) Simulations to Elucide Binding Mode

Molecular dynamics (MD) simulations have been instrumental in providing a detailed, dynamic view of the binding mode of this compound at the µ-opioid receptor (µ-OR). These computational studies build upon initial docking poses to explore the stability of the ligand-receptor complex and to characterize the nuanced interplay of intermolecular forces over time. Research in this area has utilized the crystal structure of the activated µ-OR, offering critical insights into how this compound and related morphinans engage with and activate the receptor.

A significant molecular modeling study investigated a series of 14-oxygenated N-methylmorphinan-6-ones, including this compound, to unravel their interaction mechanisms with the µ-OR. acs.org The simulations revealed that, like other morphinans, this compound establishes key polar interactions that anchor it within the receptor's binding pocket. A pivotal and conserved interaction is the charge-enhanced hydrogen bond formed between the protonated nitrogen of this compound's morphinan scaffold and the highly conserved aspartic acid residue, Asp1473.32. nih.gov Furthermore, a water-mediated hydrogen bond network involving the phenolic hydroxyl group of the ligand and the histidine residue His2976.52 is a common feature for this class of compounds, further stabilizing the binding pose. nih.gov

The aromatic portion of this compound is situated within a hydrophobic pocket, engaging in favorable interactions with several non-polar amino acid residues. nih.gov These include M1513.36, V2365.42, I2966.51, and V3006.55, which collectively contribute to the high binding affinity of the compound. acs.org

Moreover, the MD simulations provided insights into the conformational state of the receptor upon ligand binding. For the series of morphinans studied, including this compound, the simulations showed that the "3–7 lock switch," a conformational change associated with receptor activation in some GPCRs, was not broken. nih.gov

The table below summarizes the key interactions between this compound and the µ-opioid receptor as elucidated by molecular dynamics simulations.

Interacting Ligand MoietyReceptor ResidueInteraction TypeSignificance
Protonated NitrogenAsp1473.32Charge-Enhanced Hydrogen BondPrimary anchor point, conserved for morphinans.
Phenolic Hydroxyl GroupHis2976.52Water-Mediated Hydrogen BondStabilizes the ligand in the binding pocket.
Aromatic RingM1513.36, V2365.42, I2966.51, V3006.55Hydrophobic InteractionsContributes to high binding affinity.
4,5α-Epoxy GroupTyr1483.33Hydrogen Bond (Marginal)A subtle difference compared to its 5-unsubstituted analogue, potentially influencing its distinct pharmacological profile.

These detailed findings from MD simulations underscore the importance of specific, and sometimes transient, molecular interactions in defining the unique structure-activity relationship of this compound. nih.gov The subtle interplay of polar and hydrophobic contacts, along with minor conformational differences dictated by its specific substituents, collectively contribute to its distinct binding mode and subsequent pharmacological effects. acs.orgnih.gov

Preclinical in Vitro and in Vivo Pharmacological Studies

In Vitro Assays for Pharmacological Profiling

In vitro studies are crucial for understanding the fundamental interactions of 14-methoxymetopon with opioid receptors, including binding affinity and functional activity.

Radioligand Displacement Assays for Receptor Binding Parameters (IC₅₀, Kᵢ)

Radioligand binding assays are employed to determine the affinity of this compound for different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Studies using rat brain membranes have shown that [³H]this compound specifically labels a single class of opioid sites with high affinity in the low subnanomolar range, reporting a Kᵢ of 0.43 nM. drugbank.comnih.gov This binding was potently inhibited by ligands selective for the μ-opioid receptor, while selective κ-opioids and δ-opioids were weaker inhibitors, indicating selectivity for the μ-opioid receptor. drugbank.comnih.gov Another source indicates a Kᵢ range of 0.15–0.43 nM for the μ-opioid receptor, with >100-fold selectivity over δ and κ receptors.

Receptor TypeKᵢ (nM) RangeSelectivity
Mu (μ)0.15 – 0.43>100-fold
Delta (δ)Weaker
Kappa (κ)Weaker

Table 1: this compound Opioid Receptor Binding Affinity (Kᵢ) in Rat Brain Membranes

Functional Assays for Agonist Potency and Efficacy in Isolated Tissue Preparations (e.g., Guinea Pig Ileum Assays)

Functional assays, such as those using isolated tissue preparations like the guinea pig ileum (GPI) and mouse vas deferens (MVD), assess the intrinsic activity (agonist or antagonist) and potency of compounds at opioid receptors. This compound has demonstrated high efficacy as a μ-opioid receptor agonist in the rabbit vas deferens (RVD), exhibiting full μ agonist properties. researchgate.net In the MVD, most tested compounds, including this compound, reached at least 70% maximum inhibition. researchgate.net In the RVD, this compound showed inhibitory effects greater than 70%. researchgate.net Guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assays further provide evidence for the agonist character of this compound, showing an increase in [³⁵S]GTPγS binding with an EC₅₀ of 70.9 nM. drugbank.comnih.gov This increase was inhibited by naloxone (B1662785) and selective μ-opioid antagonists, confirming a μ-opioid receptor-mediated action. drugbank.comnih.gov

In Vivo Evaluation in Experimental Animal Models

In vivo studies in experimental animal models are essential for evaluating the antinociceptive efficacy of this compound and characterizing its mechanisms of action in a living system.

Antinociceptive Efficacy in Acute Nociceptive Tests (e.g., Hot-Plate, Tail-Flick, Acetic Acid Writhing Tests)

This compound has been extensively evaluated in various acute nociceptive tests in rodents, demonstrating high antinociceptive potency. In mice and rats, it has shown considerably higher activity than morphine in thermal pain models like the hot-plate and tail-flick tests, and chemical pain models such as the acetic acid writhing test. researchgate.net The antinociceptive potency can be 24- to 20,000-fold greater than morphine following systemic administration, depending on the test and species used. researchgate.net For instance, in the hot-plate test in mice, its potency is significantly increased compared to morphine. mdpi.com Similarly, in the tail-flick test in rats, it shows potent and long-lasting antinociceptive effects after subcutaneous administration. acs.org In the acetic acid-induced writhing test, this compound effectively reduced pain behavior. nih.gov

Animal SpeciesTestRoute of AdministrationPotency Relative to Morphine (Range)
Mice/RatsHot-PlateSystemic24x to 20,000x researchgate.net
Mice/RatsTail-FlickSystemic24x to 20,000x researchgate.net
MiceAcetic Acid WrithingSystemic24x to 20,000x researchgate.net
RatsTail-FlickSubcutaneousPotent and long-lasting acs.org
MiceHot-Plate, Tail-FlickSubcutaneousComparable to 5-benzyl analogue mdpi.com

Table 2: Summary of this compound Antinociceptive Efficacy in Acute Pain Models

Antinociceptive Activity in Inflammatory and Other Pain Models

Beyond acute pain, this compound has also shown efficacy in models of inflammatory pain. It significantly reduced pain-related behavior in the inflamed paw of rats with carrageenan-induced inflammatory hyperalgesia. researchgate.net Its effects in this model were potent and prolonged. acs.org The antinociceptive efficacy in carrageenan-induced inflammatory pain in rats was comparable to related compounds but with markedly longer duration of action than morphine. acs.orgnih.gov

Characterization of Central versus Peripheral Antinociceptive Mechanisms

The antinociceptive effects of this compound can be mediated through both central and peripheral mechanisms. Its enhanced potency is markedly increased with either spinal or supraspinal administration, where its analgesic potency can be more than 1 million-fold greater than that of morphine. researchgate.net This highlights a significant contribution of central opioid receptors to its analgesic effects. However, studies on related 14-methoxy analogues have also indicated antinociceptive actions mediated through peripheral mechanisms in models like carrageenan-induced hindpaw inflammation and acetic acid-induced writhing. acs.orgnih.gov The specific contribution of central versus peripheral mechanisms for this compound itself can vary depending on the route of administration and the pain model used. The antinociceptive effects are blocked by μ-opioid receptor antagonists, confirming a μ-opioid receptor-mediated mechanism of action.

Investigation of Effects on Specific Physiological Systems in Preclinical Models (e.g., Gastrointestinal Motility, Motor Activity, Respiratory Function, Ethanol (B145695) Intake)

Studies in preclinical models have investigated the impact of this compound on several key physiological systems. Unlike morphine, this compound has demonstrated a ceiling effect on gastrointestinal transit inhibition in comparative studies, suggesting a potentially reduced risk of constipation. While it retards gastrointestinal transit, no dose has been observed to lower transit by more than 65%, in contrast to the complete inhibition seen with morphine. mskcc.org

Regarding respiratory function, this compound has shown a reduced propensity for inducing respiratory depression in preclinical studies. In dogs, it did not induce hypoxia and hypercarbia when compared to sufentanil. nih.gov

In terms of motor activity, the addition of a 5-methyl substituent in 14-O-methyloxymorphone, leading to this compound, was well-tolerated in vivo. researchgate.net Unlike morphine and 14-O-methyloxymorphone, the 5-benzyl analogue of this compound did not produce motor dysfunction in the mouse rotarod test at doses that elicited full antinociceptive efficacy. researchgate.netmdpi.com this compound itself, however, has been reported to cause a significant motor deficit in rotarod tests, similar to its 5-unsubstituted analogue and morphine. mdpi.com

The influence of this compound on ethanol intake has also been examined in preclinical models. In Sardinian alcohol-preferring rats, systemic administration of this compound suppressed ethanol and food intake initially, followed by a greater, longer-lasting increase in ethanol intake. nih.gov This increased ethanol intake was associated with threefold higher blood alcohol levels and was reversible by naltrexone, an opioid antagonist. nih.gov Intracerebroventricular administration of this compound rapidly altered ethanol intake with an inverted U-shaped dose-response, increasing intake at a low dose and suppressing it at a significantly higher dose, suggesting a non-monotonic influence of brain mu opioid receptor stimulation on ethanol intake. researchgate.netnih.gov

Comparative Preclinical Pharmacology with Established Opioids

Comparative studies have been crucial in understanding the pharmacological profile of this compound relative to existing opioid analgesics.

Comparison with Morphine and its Glucuronide

This compound is significantly more potent than morphine in preclinical analgesic assays. Systemically administered, it is approximately 500-fold more active than morphine. wikipedia.org Its potency is markedly increased with spinal or supraspinal administration, demonstrating analgesic activity up to a million-fold greater than morphine in these contexts. wikipedia.orgresearchgate.net In writhing tests in rodents, this compound has exhibited up to 20,000-fold greater potency than morphine.

Despite its high potency and selective binding to the μ-opioid receptor, this compound exhibits a different selectivity profile than morphine or morphine-6β-glucuronide (M6G). nih.gov Unlike morphine, this compound was antagonized by 3-O-methylnaltrexone and showed sensitivity to antisense probes targeting specific exons of the opioid receptor gene. nih.gov It was also inactive spinally and supraspinally in CXBK mice, unlike morphine. nih.gov

While M6G is an analgesically active metabolite of morphine that is more potent than morphine by central routes in rodents, its affinity for the mu-opioid receptor is similar to or slightly less than that of morphine. uq.edu.au This contrasts with the significantly higher potency and high MOR affinity observed for this compound. wikipedia.orgresearchgate.net

Comparison with Oxymorphone and its 14-O-Methylated Analogue (14-OMO)

This compound was developed through structural modifications of oxymorphone. The introduction of a methoxy (B1213986) group at the 14-position and a methyl group at the 5-position distinguishes it from oxymorphone. wikipedia.org

Compared to oxymorphone, both 14-O-methyloxymorphone (14-OMO) and this compound show increased μOR affinity and agonism, efficacy, and potency. researchgate.net 14-O-methyloxymorphone was reported to have up to 40 times greater antinociceptive potency than oxymorphone and up to 800 times greater potency than morphine after subcutaneous administration in rodents. researchgate.net

Chemical derivatization of 14-O-methyloxymorphone by introducing a methyl group at position 5 created this compound. nih.gov This modification retained the high subnanomolar affinity at the MOP receptor observed with 14-O-methyloxymorphone, while reducing affinity for DOR and KOR by two- to three-fold, thereby increasing MOP receptor selectivity. nih.gov In [³⁵S]GTPγS binding assays, this compound showed comparable MOP receptor agonist potency and equal efficacy to its 5-unsubstituted analogue, 14-O-methyloxymorphone. researchgate.netnih.gov However, unlike 14-O-methyloxymorphone, which induces typical morphine-like adverse effects including motor dysfunction, this compound has shown a reduced propensity for motor coordination deficits in rotarod tests. researchgate.net

Comparison with Other Potent Opioids (e.g., Etorphine, Sufentanil)

This compound has been compared to other potent opioids such as etorphine and sufentanil. In canines, this compound is equipotent to sufentanil in producing an analgesic response. researchgate.netresearchgate.net However, this compound exhibits a significantly improved side effect profile compared to sufentanil, including reduced respiratory depression, bradycardia, and sedation in dogs. nih.govresearchgate.net

While this compound is a highly potent analgesic, certain analogues have demonstrated even greater potency. For instance, 14-phenylpropoxymetopon (B1244951) (PPOM), an analogue with a phenylpropoxy group at position 14, showed considerably increased potency in in vivo assays in mice compared to etorphine (up to 25-fold in the tail-flick assay). mdpi.comnih.gov PPOM was also reported to be an extremely potent agonist in vivo, exhibiting substantially augmented analgesic potency compared to this compound and even etorphine. researchgate.net

Here is a table summarizing some comparative potency data:

CompoundSystemic Potency (vs. Morphine)Spinal/Supraspinal Potency (vs. Morphine)Reference
This compound~500xUp to 1,000,000x wikipedia.orgresearchgate.net
14-O-MethyloxymorphoneUp to 800x (s.c. in rodents)Not specified researchgate.net
Etorphine~1000xNot specified nih.gov
SufentanilEquipoten to 14-MM in caninesNot specified researchgate.netresearchgate.net
PPOMUp to 24,000x (in mice)Not specified mdpi.com

Note: Potency values can vary depending on the specific assay and species used.

Advanced Research Methodologies and Analytical Approaches

Development and Application of Radiolabeled 14-Methoxymetopon ([³H]this compound) for Receptor Research

The development of radiolabeled this compound, specifically the tritium-labeled form ([³H]this compound), has been crucial for conducting in-depth opioid receptor research. nih.govresearchgate.netdrugbank.com This radioligand is prepared through methods such as catalytic dehalogenation, yielding a high specific radioactivity, reported at 15.9 Ci/mmol. nih.govresearchgate.netdrugbank.com

[³H]this compound has been extensively applied in radioligand binding assays, particularly using rat brain membranes, to characterize its interaction with opioid receptors. nih.govresearchgate.netdrugbank.com These studies have demonstrated that [³H]this compound specifically labels a single class of opioid binding sites. nih.govresearchgate.netdrugbank.com It exhibits a high affinity for these sites, with a reported Ki value in the low subnanomolar range (0.43 nM), and a maximal number of binding sites estimated at 314 fmol/mg protein. nih.govresearchgate.netdrugbank.com

Further binding studies have shown that the binding of [³H]this compound is potently inhibited by ligands selective for the mu-opioid receptor. nih.govresearchgate.netdrugbank.com In contrast, selective kappa-opioids and delta-opioids demonstrate weaker inhibitory effects on [³H]this compound binding. nih.govresearchgate.netdrugbank.com

The availability of [³H]this compound is particularly significant as it is one of the few nonpeptide mu-opioid receptor agonists available in a radiolabeled form. nih.govresearchgate.netdrugbank.com Its high affinity, selectivity, stability, and remarkably low nonspecific binding (<10%) make it a valuable tool for probing mu-opioid receptor mechanisms and advancing the understanding of the opioid system at cellular and molecular levels. nih.govresearchgate.netdrugbank.com

Genetic and Molecular Tools in Opioid Receptor Research

Genetic and molecular tools have been instrumental in dissecting the mechanisms underlying this compound's effects and its interaction with opioid receptors.

Antisense Probes Targeting Opioid Receptor Gene Exons

Studies investigating the pharmacological profile of this compound have utilized antisense probes designed to target specific exons of the opioid receptor gene. Research indicates that the effects of this compound are sensitive to antisense probes targeting exons 1, 2, and 8 of the opioid receptor gene. nih.govmskcc.orgresearchgate.net This sensitivity suggests that the pharmacological actions of this compound may involve interaction with specific splice variants of the mu-opioid receptor. jvsmedicscorner.com

Bioanalytical Methods for Detection and Quantification in Research Matrices (e.g., Rat Brain Membranes)

Bioanalytical methods are essential for the detection and quantification of this compound in various research matrices, enabling the study of its distribution, binding, and activity. A primary matrix used in receptor research is rat brain membranes. nih.govresearchgate.netdrugbank.com

Radioligand binding assays, as discussed in Section 6.1, represent a key bioanalytical method for quantifying the binding characteristics of this compound in rat brain membranes. nih.govresearchgate.netdrugbank.com These assays allow for the determination of parameters such as binding affinity (Ki) and the density of binding sites (Bmax). nih.govresearchgate.netdrugbank.com

Another bioanalytical method employed is the measurement of guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding in rat brain. nih.govresearchgate.netdrugbank.com This functional assay is used to assess the agonist activity of compounds by measuring their ability to stimulate G protein activation downstream of receptor binding. nih.govresearchgate.netdrugbank.com this compound has been shown to increase [³⁵S]GTPγS binding with an EC50 of 70.9 nM, providing evidence for its agonist character mediated through mu-opioid receptors, as this increase is inhibited by naloxone (B1662785) and selective mu-opioid antagonists. nih.govresearchgate.netdrugbank.com

Perspectives for Future Research and Development of Research Tools

Potential as a Pharmacological Probe for Opioid Receptor Biology

14-Methoxymetopon holds significant potential as a pharmacological probe for investigating mu-opioid receptor (MOR) mechanisms. Its high affinity and selectivity for the MOR, coupled with high stability and low nonspecific binding, make its radiolabeled form, such as [3H]this compound, a valuable tool for radioligand binding assays aimed at probing MOR binding sites and understanding the opioid system at a cellular and molecular level. drugbank.comnih.gov Studies have shown that [3H]this compound specifically labels a single class of opioid sites with affinity in the low subnanomolar range (Ki = 0.43 nM) in rat brain membranes. drugbank.comnih.gov

Furthermore, the distinct pharmacological profile of this compound compared to traditional mu-opioid agonists like morphine highlights its utility in differentiating MOR-mediated effects and potentially identifying distinct signaling pathways or receptor states. nih.gov For instance, unlike morphine, this compound's effects were shown to be antagonized by 3-O-methylnaltrexone and sensitive to antisense probes targeting specific exons of the opioid receptor gene. nih.gov Its ability to activate G-protein signaling without inducing significant receptor desensitization or down-regulation, in contrast to agonists like etorphine, provides evidence for functional selectivity (biased agonism) at the MOR. nih.gov This characteristic positions this compound as a probe to dissect the downstream signaling pathways activated by different MOR ligands.

The binding characteristics of [3H]this compound in rat brain membranes are summarized in the table below:

Receptor TypeKi Value (nM)Selectivity
Mu (MOR)0.43High
Kappa (KOR)WeakerLower
Delta (DOR)WeakerLower

This high affinity and selectivity profile underscores its value as a tool for isolating and studying MOR-specific interactions. drugbank.comnih.gov

Strategies for Rational Drug Design of Novel Opioid Analogues with Modulated Profiles

The structure-activity relationships (SAR) established through studies of this compound and its analogues provide a strong foundation for the rational design of novel opioid ligands with modulated pharmacological profiles. Modifications at specific positions on the morphinan (B1239233) skeleton, such as positions 5, 6, 14, and 17, have been shown to influence receptor affinity, selectivity, and functional activity. mdpi.comresearchgate.netresearchgate.netnih.gov

The introduction of a methyl group at position 5, as seen in this compound compared to its 5-unsubstituted analogue 14-O-methyloxymorphone, retains high MOR affinity and agonist activity while increasing MOR selectivity. mdpi.comnih.gov Alterations at the 14-position have a significant impact on opioid receptor interactions. For example, replacing the 14-methoxy group with a bulkier substituent like a phenylpropoxy group can lead to compounds with high affinity at mu, delta, and kappa opioid receptors, resulting in a loss of MOR selectivity and yielding multifunctional ligands. mdpi.comfrontiersin.orgacs.orgresearchgate.net

Studies exploring N-substitution patterns, such as the introduction of an N-phenethyl group in 14-methoxymorphinans, have demonstrated the potential to convert selective MOR ligands into dual mu/delta opioid receptor agonists. researchgate.net These findings highlight the importance of the N-substituent in tuning opioid activity. researchgate.net

The application of structural biology techniques, such as X-ray crystallography of opioid receptors, combined with computational methods like molecular docking and molecular dynamics simulations, is crucial for understanding the precise interactions between these ligands and the receptor binding site. nih.govacs.org This structural understanding guides rational drug design by allowing researchers to predict how specific modifications will affect binding affinity, selectivity, and downstream signaling, facilitating the design of analogues with desired properties. nih.govacs.org

Key structural modifications and their observed effects on opioid receptor binding and activity in the N-methylmorphinan series, including insights from this compound research, are summarized below:

Position ModifiedExample ModificationImpact on Receptor Binding/ActivityRelevant Analogues/Comparisons
5Methyl (in this compound)Increased MOR selectivity, retained high MOR affinity and efficacy.This compound vs. 14-O-methyloxymorphone (5-unsubstituted). mdpi.comnih.gov
14Methoxy (B1213986) (in this compound)High MOR affinity and potency.This compound vs. oxymorphone (14-hydroxy). nih.gov
14PhenylpropoxyIncreased affinity at mu, delta, and kappa receptors; loss of selectivity.14-Phenylpropoxymetopon (B1244951) vs. This compound. mdpi.comfrontiersin.orgacs.orgresearchgate.net
NN-phenethylConversion of selective MOR agonists to dual mu/delta agonists.N-phenethyl 14-methoxymorphinans vs. N-methyl counterparts. researchgate.net

These findings underscore the power of targeted structural modifications in creating opioid ligands with tailored profiles.

Exploration of Multifunctional and Biased Opioid Ligands for Targeted Receptor Signaling

Research involving this compound contributes significantly to the exploration of multifunctional and biased opioid ligands. The concept of designing ligands that interact with multiple opioid receptor subtypes (multifunctional) or selectively activate specific intracellular signaling pathways downstream of a single receptor (biased agonism) is a key strategy in the search for improved analgesics with reduced side effects. mdpi.comresearchgate.netresearchgate.netmdpi.com

As discussed, modifications based on the 14-methoxymorphinan scaffold can lead to compounds with enhanced affinities at multiple opioid receptors, moving away from selective MOR activation towards a multifunctional profile. mdpi.comfrontiersin.orgacs.orgresearchgate.net This approach aims to leverage the potentially distinct therapeutic benefits offered by activating delta and kappa receptors in addition to mu. mdpi.comresearchgate.netresearchgate.net

Furthermore, this compound serves as an important example in the study of biased agonism at the MOR. Its ability to fully activate G-protein signaling while showing a reduced propensity for receptor internalization and desensitization compared to other full agonists suggests a bias towards G-protein signaling over β-arrestin recruitment. nih.gov This functional selectivity is hypothesized to be a mechanism by which some opioid ligands may retain potent analgesia while mitigating undesirable effects like tolerance, dependence, and respiratory depression. nih.govmdpi.com

Future research can utilize this compound as a reference compound to design and evaluate novel biased agonists. By systematically modifying its structure and assessing the resulting ligands' ability to differentially activate G-protein and β-arrestin pathways, researchers can gain a deeper understanding of the structural determinants of biased signaling. nih.gov This knowledge is crucial for the rational design of ligands that selectively promote the beneficial signaling cascades while avoiding those linked to adverse effects. nih.govmdpi.com

The study of biased agonism, exemplified by the behavior of compounds like this compound, represents an emerging direction in opioid pharmacology focused on dissecting and targeting specific receptor signaling pathways. nih.govmdpi.com

Unaddressed Research Questions and Emerging Directions in Opioid Pharmacology

Despite significant progress, several unaddressed research questions and emerging directions in opioid pharmacology are informed by studies on compounds like this compound. A central question revolves around fully elucidating the structural basis for biased agonism at the MOR and translating this understanding into the design of truly side-effect-sparing analgesics. While this compound provides evidence for biased signaling, the precise molecular mechanisms by which it differentially activates downstream pathways require further investigation. nih.govnih.gov

Another key area is the comprehensive exploration of the pharmacological profiles of multifunctional ligands derived from the morphinan scaffold. Understanding the complex interplay between simultaneous activation of multiple opioid receptor subtypes and its impact on both therapeutic efficacy and side effect profiles remains an active area of research. mdpi.comresearchgate.netresearchgate.net

Emerging directions include the development of novel research tools based on this compound and its analogues, such as fluorescent ligands or photoaffinity labels, to study receptor localization, trafficking, and protein interactions in live cells and tissues. Leveraging advanced imaging techniques and genetic tools in conjunction with these ligands can provide unprecedented insights into opioid receptor dynamics.

Q & A

Q. How do researchers evaluate the binding affinity of 14-Methoxymetopon to opioid receptors?

Radioligand displacement assays using tritiated ligands (e.g., [³H]DAMGO for μ-opioid receptors) are standard. Competitive binding experiments measure the half-maximal inhibitory concentration (IC₅₀) to determine receptor affinity. For this compound, studies report subnanomolar affinity (0.10–0.15 nM) for μ-opioid receptors, with selectivity ratios over δ- and κ-receptors calculated via comparative IC₅₀ values .

Q. What in vivo models are appropriate for assessing the analgesic potency of this compound?

Common models include:

  • Tail-flick test : Measures spinal reflex latency to thermal stimuli.
  • Hot-plate test : Evaluates supraspinal analgesia by observing latency to paw-licking/jumping.
  • Acetylcholine- or phenylquinone-induced writhing : Quantifies visceral pain response inhibition. this compound exhibits 20,000-fold greater potency than morphine in writhing tests and up to one million-fold higher potency in supraspinal models .

Q. How is receptor selectivity optimized in this compound derivatives?

Structural modifications at the N- and 14-positions influence selectivity. For example, replacing the N-methyl group with N-phenethyl (as in compound 4b) alters binding kinetics. Comparative assays across μ-, δ-, and κ-receptors (using CHO-K1 cells expressing cloned receptors) are critical for evaluating selectivity shifts .

Advanced Research Questions

Q. How can contradictory findings in receptor selectivity data be resolved?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Systematic approaches include:

  • Replicating experiments under standardized protocols.
  • Cross-validating results with orthogonal methods (e.g., functional GTPγS binding assays).
  • Performing meta-analyses of published datasets to identify confounding variables .

Q. What experimental designs are recommended for assessing tolerance and dependence profiles of this compound?

Chronic administration studies in rodents should include:

  • Tolerance : Daily dosing with escalating concentrations, monitoring analgesic efficacy via tail-flick/hot-plate tests over 7–14 days.
  • Dependence : Precipitated withdrawal (e.g., naloxone challenge) to quantify somatic signs (e.g., jumps, wet-dog shakes). this compound shows reduced tolerance and dependence in preclinical models compared to morphine .

Q. How do structural modifications at the 3-O-position affect the therapeutic index of this compound derivatives?

Etherification of the 3-hydroxy group (e.g., 3-O-methyl or 3-O-phenethyl) alters lipophilicity and blood-brain barrier penetration. In vivo potency and side-effect profiles (e.g., respiratory depression, constipation) are assessed using dose-response curves and comparative ED₅₀/LD₅₀ ratios. For example, 14-phenylpropoxymetopon (PPOM) shows 25-fold higher tail-flick potency than etorphine but retains reduced gastrointestinal effects .

Q. What methodological considerations are critical for pharmacokinetic studies of this compound?

  • Bioavailability : Measure plasma and brain concentrations via LC-MS/MS after intravenous/intracerebroventricular administration.
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation.
  • Half-life : Serial blood sampling over 24 hours to calculate elimination rates. Studies highlight its rapid CNS penetration and prolonged analgesic duration .

Q. How can molecular modeling elucidate this compound’s interaction with μ-opioid receptors?

Docking simulations using cryo-EM structures of μ-receptors (e.g., PDB ID: 6DDF) identify key interactions:

  • The 14-methoxy group forms hydrogen bonds with Tyr148³.³⁵.
  • The N-phenethyl moiety engages in hydrophobic interactions with Trp318⁷.³⁵. Mutagenesis studies validate these residues’ roles in ligand binding and activation .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data in opioid studies?

  • Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/ED₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Apply nonlinear regression to assess synergism in combination therapies .

Q. How should researchers address variability in behavioral pharmacology data?

  • Stratify animals by baseline sensitivity (e.g., pre-test latency thresholds).
  • Include positive controls (e.g., morphine) to normalize inter-experiment variability.
  • Use blinded scoring to minimize observer bias .

Ethical & Translational Considerations

Q. What guidelines ensure ethical rigor in preclinical studies of this compound?

Adhere to ARRIVE 2.0 guidelines:

  • Justify sample sizes via power analysis.
  • Report attrition/exclusion criteria transparently.
  • Monitor adverse events (e.g., respiratory rate, motor impairment) using validated scales .

Q. What barriers exist in translating this compound to clinical trials?

Key challenges include:

  • Toxicity : Despite reduced side effects in rodents, Phase I studies must assess QTc prolongation and hepatotoxicity.
  • Regulatory hurdles : Schedule I classification (in some jurisdictions) complicates licensing.
  • Formulation : Develop abuse-deterrent delivery systems (e.g., prodrugs) to mitigate misuse potential .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.